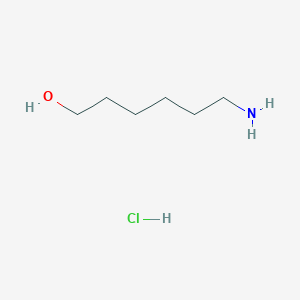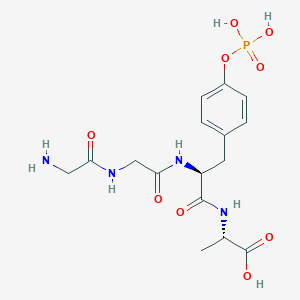
6-Aminohexan-1-ol--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminohexan-1-ol–Chlorwasserstoff (1/1) ist eine chemische Verbindung mit der Summenformel C6H15NO·HCl. Sie wird auch als 6-Amino-1-hexanol-Hydrochlorid bezeichnet. Diese Verbindung ist ein Derivat von 6-Amino-1-hexanol, einer organischen Verbindung, die sowohl eine Aminogruppe als auch eine Hydroxylgruppe enthält. Die Hydrochloridform wird oft verwendet, um die Löslichkeit und Stabilität der Verbindung zu verbessern.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
6-Aminohexan-1-ol kann durch Reduktion von 6-Aminohexansäure synthetisiert werden. Der Prozess beinhaltet die Verwendung von Natriumborhydrid als Reduktionsmittel in einem Lösungsmittel wie Diethylether oder trockenem Toluol. Die Reaktion wird bei einer kontrollierten Temperatur von 40 °C unter ständigem Rühren und Ultraschallbehandlung durchgeführt. Das Rohprodukt wird dann mit Wasser hydrolysiert und durch Vakuumdestillation gereinigt, um 6-Amino-1-hexanol zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Aminohexan-1-ol beinhaltet in der Regel ähnliche Reduktionsprozesse, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen sorgt für eine gleichbleibende Qualität und Ausbeute. Die Hydrochloridform wird durch Reaktion von 6-Amino-1-hexanol mit Salzsäure hergestellt, was zur Bildung von 6-Aminohexan-1-ol–Chlorwasserstoff (1/1) führt.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Aminohexan-1-ol–Chlorwasserstoff (1/1) unterliegt verschiedenen chemischen Reaktionen, darunter:
Cyclisierung: Sie kann über Kupfer, das auf γ-Aluminiumoxid und Magnesia getragen wird, cyclisieren und Hexahydro-1H-azepin bilden.
Übliche Reagenzien und Bedingungen
Cyclisierung: Kupfer, das auf γ-Aluminiumoxid und Magnesia getragen wird.
Veresterung: Glutarsäure.
Hauptprodukte
Hexahydro-1H-azepin: Entsteht durch Cyclisierung.
Poly(esteramid)e: Entsteht durch Veresterung mit Glutarsäure.
Wissenschaftliche Forschungsanwendungen
6-Aminohexan-1-ol–Chlorwasserstoff (1/1) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Industrie: Wird bei der Herstellung von Polymeren und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Aminohexan-1-ol–Chlorwasserstoff (1/1) basiert hauptsächlich auf seinen funktionellen Gruppen. Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, während die Hydroxylgruppe Oxidation und Veresterung unterliegen kann. Diese Reaktionen ermöglichen es der Verbindung, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren, wodurch sie zu einem vielseitigen Zwischenprodukt in der chemischen Synthese wird .
Wirkmechanismus
The mechanism of action of 6-Aminohexan-1-ol–hydrogen chloride (1/1) is primarily based on its functional groups. The amino group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation and esterification. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Amino-1-hexanol: Die Stammverbindung ohne die Hydrochloridgruppe.
6-Hydroxyhexylamin: Eine ähnliche Verbindung mit einer Hydroxylgruppe an der terminalen Position.
1-Amino-6-hydroxyhexan: Ein weiteres Isomer mit ähnlichen funktionellen Gruppen.
Einzigartigkeit
6-Aminohexan-1-ol–Chlorwasserstoff (1/1) ist aufgrund seiner im Vergleich zu seiner Stammverbindung 6-Amino-1-hexanol verbesserten Löslichkeit und Stabilität einzigartig. Die Hydrochloridform ist für verschiedene Anwendungen besser geeignet, insbesondere in wässrigen Umgebungen, was sie zu einer bevorzugten Wahl in Forschung und Industrie macht .
Eigenschaften
CAS-Nummer |
165556-75-2 |
|---|---|
Molekularformel |
C6H16ClNO |
Molekulargewicht |
153.65 g/mol |
IUPAC-Name |
6-aminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H |
InChI-Schlüssel |
OTZWMVVGGCDNMA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCO)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)




